O-Cyclohexyl O-methyl ethylphosphonothioate
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Overview
Description
O-Cyclohexyl O-methyl ethylphosphonothioate is an organophosphorus compound It is characterized by the presence of a cyclohexyl group, a methyl group, and an ethylphosphonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclohexyl O-methyl ethylphosphonothioate can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide to form an ether. The reaction is typically carried out under basic conditions, using sodium hydride (NaH) or potassium hydride (KH) as the base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson Ether Synthesis, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O-Cyclohexyl O-methyl ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphonothioite.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonothioate oxides.
Reduction: Phosphonothioite derivatives.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Scientific Research Applications
O-Cyclohexyl O-methyl ethylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the synthesis of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Cyclohexyl O-methyl ethylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl methylphosphonothioic acid: An organophosphate compound used in the synthesis of pesticides and nerve agents.
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: Another organophosphorus compound with similar structural features.
Uniqueness
O-Cyclohexyl O-methyl ethylphosphonothioate is unique due to its specific combination of cyclohexyl, methyl, and ethylphosphonothioate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62507-68-0 |
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Molecular Formula |
C9H19O2PS |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
cyclohexyloxy-ethyl-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19O2PS/c1-3-12(13,10-2)11-9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |
InChI Key |
QCTRVHWCUIKHJR-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(OC)OC1CCCCC1 |
Origin of Product |
United States |
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